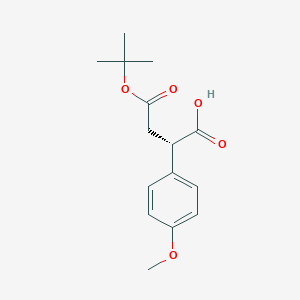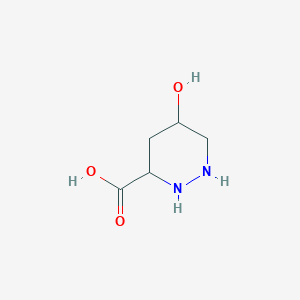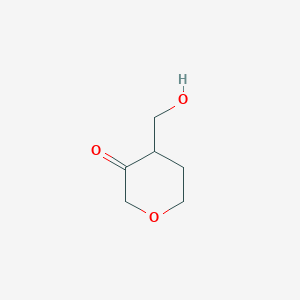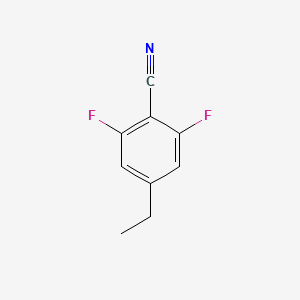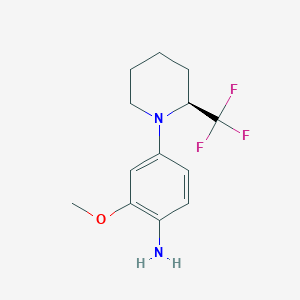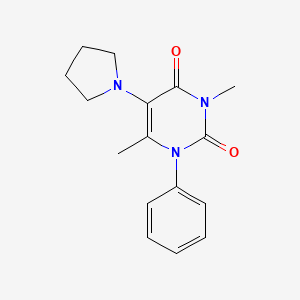
Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a phenyl group, two methyl groups, and a pyrrolidinyl group attached to the uracil ring. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)-, typically involves the functionalization of the uracil ring. Common methods include:
Lithiation: Introduction of an arylsulfanyl group into uracil by lithiation.
Nucleophilic Substitution: Introduction of an aryl sulfanyl group into uracil by nucleophilic substitution of the halogen in 6-chloropyrimidines.
Grignard Reaction: Reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
化学反应分析
Types of Reactions
Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the uracil ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
科学研究应用
Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzymes involved in nucleic acid synthesis or interact with receptors on cell surfaces to alter cellular signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other uracil derivatives with different substituents, such as:
- 6-Phenylsulfanyluracil
- 6-Phenylselanyluracil
- 6-Arylmethyluracil
- 6-Benzyluracil
Uniqueness
Uracil, 3,6-dimethyl-1-phenyl-5-(1-pyrrolidinyl)- is unique due to the specific combination of substituents on the uracil ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development .
属性
CAS 编号 |
32150-61-1 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
3,6-dimethyl-1-phenyl-5-pyrrolidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O2/c1-12-14(18-10-6-7-11-18)15(20)17(2)16(21)19(12)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI 键 |
VYMMCESYBCZZER-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
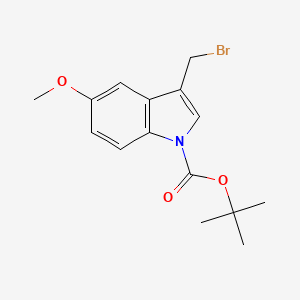
![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
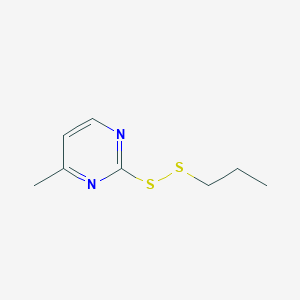
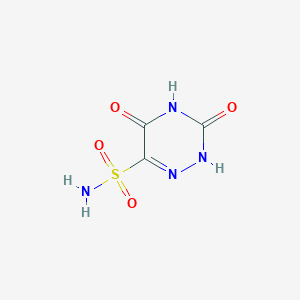
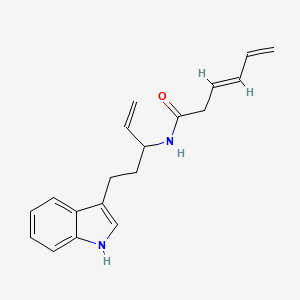
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)
